REACTION_CXSMILES
|
B(Br)(Br)Br.[CH:5]1([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([O:16]C)[C:9]=2[F:18])[CH2:7][CH2:6]1.C(=O)(O)[O-].[Na+]>ClCCl>[CH:5]1([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([OH:16])[C:9]=2[F:18])[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C(=C(C=O)C=C1)OC)F
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature as above for 2 hours in a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 0 C for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The obtained residue was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with water and saturated saline in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=C(C=O)C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |